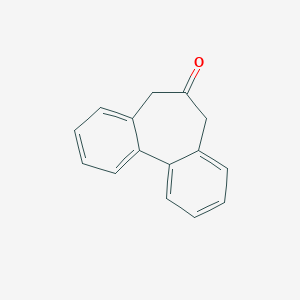
6H-Dibenzo(a,c)cyclohepten-6-one, 5,7-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Dibenzo(a,c)cyclohepten-6-one, 5,7-dihydro-, commonly known as Dibenzocycloheptene or DBCH, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DBCH has been studied extensively for its potential therapeutic applications due to its unique structure and mechanism of action.
Wirkmechanismus
DBCH acts as a selective antagonist of the dopamine D1 and D2 receptors, as well as the serotonin 5-HT2A receptor. This mechanism of action is thought to be responsible for its antipsychotic and antidepressant effects. DBCH has also been shown to have an analgesic effect by inhibiting the release of substance P, a neuropeptide involved in pain transmission.
Biochemical and Physiological Effects
DBCH has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. DBCH has also been shown to decrease the levels of acetylcholine, a neurotransmitter involved in memory and learning. These effects have led to the investigation of DBCH as a potential treatment for neurological disorders such as Parkinson's and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DBCH has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for investigating the role of dopamine and serotonin in the brain. However, DBCH is also known to have several limitations. It has a short half-life and is rapidly metabolized in the body, making it difficult to study its long-term effects. Additionally, DBCH has a narrow therapeutic window, meaning that it can be toxic at high doses.
Zukünftige Richtungen
There are several future directions for research on DBCH. One area of interest is the development of new analogs with improved pharmacokinetic properties. Another area of interest is the investigation of DBCH as a potential treatment for other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the long-term effects of DBCH on the brain and body.
Synthesemethoden
DBCH can be synthesized using a variety of methods, including the Pd-catalyzed coupling reaction of 2-bromoanisole and cycloheptanone, and the reduction of 6H-Dibenzo(a,c)cyclohepten-6-one, 5,7-dihydro-quinone with sodium borohydride. The synthesis of DBCH is a complex process that requires careful attention to detail and precise reaction conditions.
Wissenschaftliche Forschungsanwendungen
DBCH has been studied extensively for its potential therapeutic applications. It has been found to have a wide range of biological activities, including antipsychotic, antidepressant, and analgesic effects. DBCH has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Eigenschaften
| 1139-82-8 | |
Molekularformel |
C15H12O |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-9-one |
InChI |
InChI=1S/C15H12O/c16-13-9-11-5-1-3-7-14(11)15-8-4-2-6-12(15)10-13/h1-8H,9-10H2 |
InChI-Schlüssel |
YGWVVRDRBWXLNX-UHFFFAOYSA-N |
SMILES |
C1C(=O)CC2=CC=CC=C2C3=CC=CC=C31 |
Kanonische SMILES |
C1C(=O)CC2=CC=CC=C2C3=CC=CC=C31 |
| 1139-82-8 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)



![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)





![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)


